Tuning DC Electrical Conductivity via Metal Complexation
The electrical resistivity of the free ligand (4-Bromo-phenyl)-oxo-acetaldehyde oxime (LH) is markedly high, but complexation with transition metals dramatically reduces it in a metal-dependent manner. At room temperature, the ligand LH shows a resistivity of 1.7 × 10¹⁰ Ω-cm [1]. The Co(II) complex [CoL₂] exhibits the most significant reduction, achieving a resistivity of 1.6 × 10⁹ Ω-cm, representing an order of magnitude decrease. The Ni(II) and Cu(II) complexes show resistivities of 8.4 × 10⁹ Ω-cm and 6.9 × 10⁹ Ω-cm, respectively [1]. This quantifies the ligand's ability to generate complexes with distinct conductive properties.
| Evidence Dimension | Room Temperature DC Resistivity |
|---|---|
| Target Compound Data | 1.7 × 10¹⁰ Ω-cm (as free ligand LH) |
| Comparator Or Baseline | [CoL₂] = 1.6 × 10⁹ Ω-cm; [NiL₂] = 8.4 × 10⁹ Ω-cm; [CuL₂] = 6.9 × 10⁹ Ω-cm (as metal complexes, [ML₂]) |
| Quantified Difference | Ligand resistivity is ~10.6 times higher than [CoL₂], ~2.0 times higher than [NiL₂], and ~2.5 times higher than [CuL₂]. |
| Conditions | Samples measured in the temperature range of 260–450 K, data extracted at room temperature. |
Why This Matters
This demonstrates that the ligand is a crucial precursor; its complexation enables a 10.6-fold tunable range in DC resistivity, a key parameter for designing organic/inorganic hybrid semiconductor devices.
- [1] Karapinar, E., Karabulut, O., and Karapinar, N. Thermal, Electrical, and Optical Properties of Synthesized (1E, 2E)-(4-bromophenyl)(hydroxyimino)acetaldehyde Oxime Complexes. Journal of Chemistry, 2013. View Source
